molecular formula C12H19ClN2O B1441321 4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride CAS No. 1258651-78-3

4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride

Cat. No.: B1441321
CAS No.: 1258651-78-3
M. Wt: 242.74 g/mol
InChI Key: ZVBSIKPJEDMMTJ-UHFFFAOYSA-N
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Description

4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride typically involves the reaction of N,N-dimethylbenzamide with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(methylamino)methyl]-N,N-dimethylbenzamide hydrochloride
  • 4-[(propylamino)methyl]-N,N-dimethylbenzamide hydrochloride
  • 4-[(butylamino)methyl]-N,N-dimethylbenzamide hydrochloride

Uniqueness

4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise modulation of molecular targets is required .

Properties

IUPAC Name

4-(ethylaminomethyl)-N,N-dimethylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-4-13-9-10-5-7-11(8-6-10)12(15)14(2)3;/h5-8,13H,4,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBSIKPJEDMMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)C(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-78-3
Record name Benzamide, 4-[(ethylamino)methyl]-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258651-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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